A 987306

Catalog No.
S004725
CAS No.
1082954-71-9
M.F
C18H25N5O
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A 987306

CAS Number

1082954-71-9

Product Name

A 987306

IUPAC Name

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1

InChI Key

DJKJVWJQAVGLHJ-WCQYABFASA-N

SMILES

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N

Synonyms

(±)-(7aR*,11aR*)-5,6,7a,8,9,10,11,11a-Octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin-2-amine

Canonical SMILES

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N

Description

Potent histamine H4 receptor antagonist (pKi values are 8.24 and 8.47 in human and rat H4 receptors respectively). Displays 162-fold, 620-fold, and > 1600-fold selectivity over human H3, H1 and H2 receptors. Blocks zymosan-induced neutrophil reflux and attenuates thermal hypersensitivity in vivo (ED50 = 42 μmol/kg, ip).

Histamine H4 Receptor Antagonist:

This compound, also known as A-987306, is a potent and selective antagonist of the histamine H4 receptor. Studies have shown that it exhibits high binding affinity (pKi values of 8.24 and 8.47 in human and rat H4 receptors, respectively) and displays significant selectivity over other histamine receptors (H1, H2, and H3) [1]. This selectivity makes it a valuable research tool for investigating the specific role of H4 receptors in various physiological and pathological processes.

Source

[1] R&D Systems: A 987306 (CAS 1082954-71-9)

Anti-inflammatory and Analgesic Properties:

Research suggests that A-987306 possesses anti-inflammatory and analgesic properties. In vivo studies have demonstrated its ability to block zymosan-induced neutrophil accumulation and attenuate thermal hyperalgesia, suggesting potential therapeutic applications in inflammatory and pain conditions [1]. Further investigations are needed to elucidate the underlying mechanisms of these effects and explore its therapeutic potential.

Source

[1] R&D Systems: A 987306 (CAS 1082954-71-9)

A-987306 is a potent and selective antagonist of the histamine H4 receptor, exhibiting high affinity for both human and rat H4 receptors, with inhibition constants (Kis) of 5.8 nM and 3.4 nM, respectively . The chemical structure of A-987306 is defined as (±)-(7aR*,11aR*)-5,6,7a,8,9,10,11,11a-octahydro-4-(1-piperazinyl)-benzofuran[2,3-h]quinazolin, with a molecular weight of 327.42 g/mol and a chemical formula of C18H25N5O . This compound is notable for its oral bioavailability and potential therapeutic applications in various conditions related to histamine signaling.

As there is limited research on this specific compound, its mechanism of action remains unknown. However, benzofuroquinazoline derivatives have been explored for various biological activities, including antitumor, antibacterial, and antiviral properties [, ]. The mechanism of action for these activities can vary depending on the specific structure of the molecule.

A-987306 primarily functions through its interaction with the histamine H4 receptor. The binding of A-987306 to this receptor inhibits downstream signaling pathways typically activated by histamine. This mechanism can lead to various physiological effects, including modulation of immune responses and inflammation . Specific

The biological activity of A-987306 is primarily characterized by its antagonistic effects on the histamine H4 receptor. This receptor is implicated in several biological processes, including immune responses, chemotaxis, and inflammatory conditions. A-987306 has demonstrated efficacy in reducing inflammation in preclinical models, suggesting potential therapeutic applications in allergic reactions and autoimmune diseases . Furthermore, it has been shown to influence the migration of immune cells, indicating its role in modulating immune responses.

The synthesis of A-987306 involves several steps typical of complex organic compounds. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methods for synthesizing such compounds often include:

  • Formation of the benzofuran core: This may involve cyclization reactions starting from simpler aromatic precursors.
  • Piperazine incorporation: The piperazine moiety is likely introduced through nucleophilic substitution or coupling reactions.
  • Final modifications: Additional functional groups may be added to achieve the desired pharmacological properties.

These steps require precise control over reaction conditions to ensure high purity and yield .

A-987306 has potential applications in several therapeutic areas due to its ability to modulate histamine signaling:

  • Allergic Disorders: As an H4 receptor antagonist, it may help alleviate symptoms associated with allergies.
  • Autoimmune Diseases: Its anti-inflammatory properties could be beneficial in treating conditions like rheumatoid arthritis.
  • Chronic Inflammatory Conditions: It may serve as a treatment option for diseases characterized by chronic inflammation .

Research is ongoing to explore its full therapeutic potential.

Interaction studies involving A-987306 focus on its binding affinity and selectivity for the histamine H4 receptor compared to other histamine receptors (H1, H2, H3). These studies are crucial for understanding its pharmacological profile and potential side effects:

  • Selectivity: A-987306 shows high selectivity for the H4 receptor over other histamine receptors, minimizing off-target effects .
  • In Vivo Studies: Animal models have demonstrated that A-987306 can effectively reduce inflammatory markers without significant adverse reactions.

Such studies are essential for determining the safety and efficacy of A-987306 as a therapeutic agent.

A-987306 shares structural and functional similarities with several other compounds that target histamine receptors. Below is a comparison highlighting its uniqueness:

Compound NameTarget ReceptorK(i) (nM)Unique Features
A-987306H45.8 (human), 3.4 (rat)Potent antagonist; high selectivity
JNJ 7777120H4~10Less selective; broader receptor activity
PF-3893782H4~20Dual action on multiple pathways
VUF 6002H3/H4~15Bifunctional; acts on both receptors

A-987306 stands out due to its high potency and selectivity for the H4 receptor compared to these similar compounds. This specificity may translate into fewer side effects and a more favorable therapeutic profile.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

327.20591044 g/mol

Monoisotopic Mass

327.20591044 g/mol

Heavy Atom Count

24

UNII

6BVK16R925

Wikipedia

A-987306

Dates

Modify: 2024-04-14

Explore Compound Types